

Application Notes and Protocols for TR-14035 in Lymphocyte Trafficking Studies

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Compound of Interest

Compound Name: TR-14035

Cat. No.: B1682992

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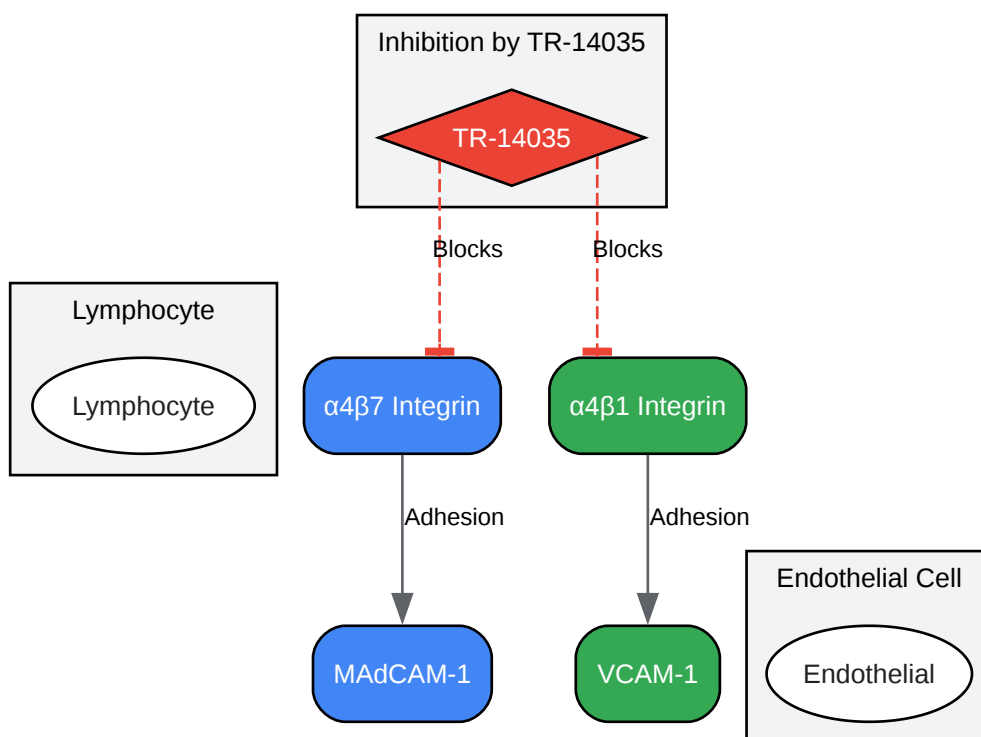
For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent and orally bioavailable small molecule that functions as a dual antagonist of $\alpha 4\beta 7$ and $\alpha 4\beta 1$ integrins.[1][2] These integrins are key adhesion molecules that mediate the trafficking and recruitment of lymphocytes to sites of inflammation.[3][4] By blocking the interaction of $\alpha 4\beta 7$ and $\alpha 4\beta 1$ integrins on the surface of lymphocytes with their respective ligands, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, **TR-14035** effectively inhibits lymphocyte adhesion, transmigration, and accumulation in tissues.[3][5][6] This makes **TR-14035** a valuable tool for studying the role of lymphocyte trafficking in various inflammatory and autoimmune diseases and for the development of novel therapeutics.

Mechanism of Action

TR-14035 competitively inhibits the binding of $\alpha 4\beta 7$ and $\alpha 4\beta 1$ integrins to their ligands. The $\alpha 4\beta 7$ integrin is crucial for lymphocyte homing to the gut-associated lymphoid tissue (GALT), while the $\alpha 4\beta 1$ integrin is involved in leukocyte recruitment to a broader range of inflammatory sites, including the central nervous system and lungs.[4][6][7] The dual antagonism of **TR-14035** allows for the comprehensive study of $\alpha 4$ -integrin-mediated lymphocyte trafficking.



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Figure 1. Mechanism of action of **TR-14035**.

Quantitative Data

The following tables summarize the key quantitative data for **TR-14035** based on published studies.

Table 1: In Vitro Potency of **TR-14035**

Target	Assay	IC50 (nM)	Reference
$\alpha 4\beta 7$ Integrin	MAdCAM-Ig Binding	7	[1][8]
$\alpha 4\beta 1$ Integrin	VCAM-1 Binding	87	[1][8]
$\alpha 4\beta 7$ Integrin	RPMI-8866 cell adhesion to MAdCAM-Ig	~10	[1]
$\alpha 4\beta 7$ Integrin	Human/Rodent soluble ligand binding	0.75	[5]

Table 2: In Vivo Efficacy of **TR-14035**

Animal Model	Assay	Dosage	Effect	Reference
Brown Norway Rat (Allergic Asthma)	Airway hyper-responsiveness	3 mg/kg, p.o.	Significant decrease	[3]
Brown Norway Rat (Allergic Asthma)	Leukocyte counts in BALF	3 mg/kg, p.o.	Decreased eosinophils, mononuclear cells, and neutrophils	[3]
Murine	Lymphocyte adhesion to Peyer's patch HEVs	0.01-0.1 mg/kg, i.v.	ED50	[5][9]

Table 3: Pharmacokinetic Properties of **TR-14035**

Species	Administration	Dose (mg/kg)	Bioavailability (%)	Cmax (µg/mL)	T1/2 (h)	Reference
Rat	Oral	10	17.1	0.18	0.28	[1]
Dog	Oral	10	13.2	0.10	0.81	[1]
Rat	Intravenous	3	-	-	0.28	[1]
Dog	Intravenous	3	-	-	0.81	[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of **TR-14035** on lymphocyte trafficking.

Protocol 1: In Vitro Static Adhesion Assay

This assay measures the ability of **TR-14035** to inhibit the adhesion of lymphocytes to a monolayer of endothelial cells or to plates coated with purified adhesion molecules.

Materials:

- **TR-14035** (dissolved in DMSO, then diluted in media)
- Lymphocytes (e.g., primary T cells, Jurkat cells)
- Endothelial cells (e.g., HUVECs) or purified MAdCAM-1/VCAM-1
- 96-well tissue culture plates
- Fluorescent dye for cell labeling (e.g., Calcein-AM)
- Assay buffer (e.g., RPMI + 1% BSA)
- Plate reader with fluorescence capabilities

Procedure:

- Plate Coating:
 - For purified adhesion molecules: Coat wells of a 96-well plate with MAdCAM-1 (e.g., 1 µg/mL) or VCAM-1 (e.g., 2 µg/mL) overnight at 4°C.
 - For endothelial cells: Seed endothelial cells in a 96-well plate and grow to confluence. Activate with a pro-inflammatory cytokine (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce MAdCAM-1/VCAM-1 expression.
- Cell Preparation:
 - Label lymphocytes with a fluorescent dye according to the manufacturer's protocol.
 - Resuspend labeled cells in assay buffer at a concentration of 1×10^6 cells/mL.
- Treatment:
 - Pre-incubate the labeled lymphocytes with various concentrations of **TR-14035** or vehicle control (DMSO) for 30 minutes at 37°C.
- Adhesion:
 - Wash the coated plates or endothelial cell monolayers to remove excess coating solution or media.
 - Add 100 µL of the pre-treated lymphocyte suspension to each well.
 - Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
- Washing:
 - Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
- Quantification:
 - Measure the fluorescence intensity of the remaining adherent cells in each well using a plate reader.

- Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added (determined from unwashed wells).

Protocol 2: In Vitro Adhesion Assay under Shear Flow

This assay mimics the physiological conditions of blood flow and assesses the ability of **TR-14035** to block lymphocyte adhesion under shear stress.

Materials:

- Parallel-plate flow chamber system
- Syringe pump
- Microscope with imaging capabilities
- **TR-14035**
- Lymphocytes
- Endothelial cells or coated coverslips (as in Protocol 1)

Procedure:

- Chamber Assembly:
 - Prepare endothelial cell monolayers on coverslips or coat coverslips with MAdCAM-1/VCAM-1.
 - Assemble the flow chamber with the prepared coverslip.
- Cell Preparation and Treatment:
 - Prepare and treat lymphocytes with **TR-14035** as described in the static adhesion assay protocol.
- Flow Assay:
 - Perfuse the flow chamber with assay buffer at a defined shear stress (e.g., 1-2 dyn/cm²).

- Introduce the treated lymphocyte suspension into the flow chamber at a constant flow rate.
- Record videos of lymphocyte interactions (rolling, firm adhesion) with the endothelial monolayer or coated surface for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per field of view.
 - Compare the results between **TR-14035** treated and control groups.

Protocol 3: In Vivo Lymphocyte Homing Assay

This assay evaluates the effect of **TR-14035** on the ability of lymphocytes to migrate to specific tissues in a living animal.

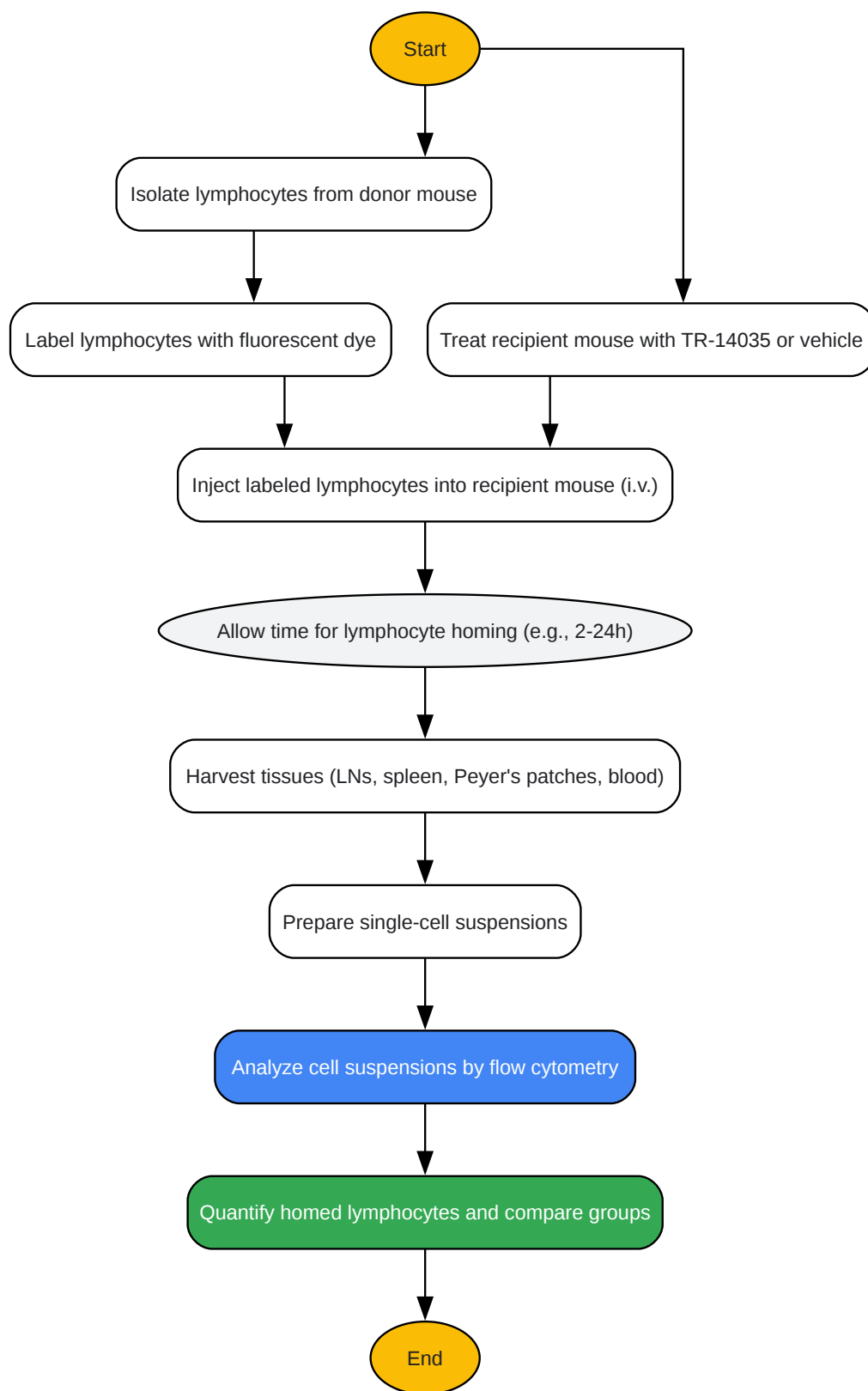
Materials:

- **TR-14035**
- Mice (e.g., C57BL/6)
- Lymphocytes isolated from donor mice (e.g., from spleen and lymph nodes)
- Fluorescent labels for cells (e.g., CFSE, CellTracker Orange)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Isolate lymphocytes from the spleen and lymph nodes of donor mice.
 - Label the lymphocytes with a fluorescent dye.
- Animal Treatment:

- Administer **TR-14035** or vehicle control to recipient mice via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compound.
- Adoptive Transfer:
 - Inject the fluorescently labeled lymphocytes intravenously into the recipient mice.
- Tissue Harvest and Analysis:
 - After a defined period (e.g., 2-24 hours), euthanize the mice and harvest relevant tissues (e.g., peripheral lymph nodes, mesenteric lymph nodes, spleen, Peyer's patches, and blood).
 - Prepare single-cell suspensions from the harvested tissues.
 - Analyze the cell suspensions by flow cytometry to determine the number of fluorescently labeled lymphocytes that have migrated to each tissue.
- Data Analysis:
 - Calculate the percentage of transferred cells that have homed to each tissue and compare the results between the **TR-14035** treated and control groups.



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Figure 2. Workflow for in vivo lymphocyte homing assay.

Conclusion

TR-14035 is a powerful research tool for investigating the roles of $\alpha\beta 7$ and $\alpha\beta 1$ integrins in lymphocyte trafficking. The provided application notes and protocols offer a framework for utilizing this compound in both in vitro and in vivo studies to dissect the mechanisms of immune cell recruitment in health and disease. These studies can provide valuable insights for the development of novel anti-inflammatory therapies.

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